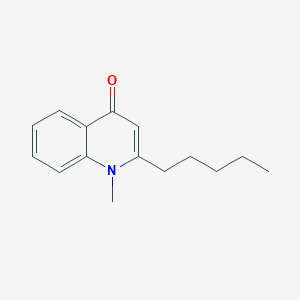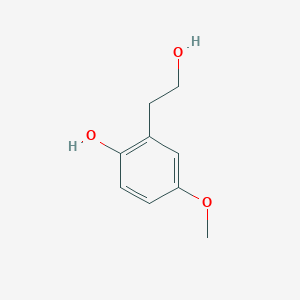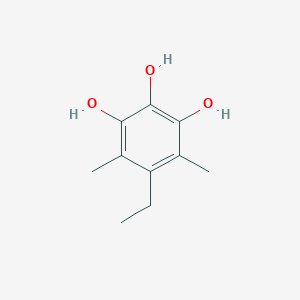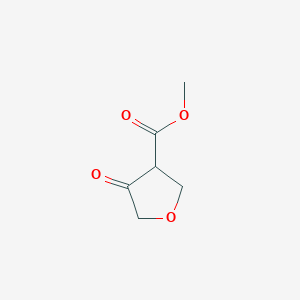
Phenylthiocarbamyl-S-ethylcysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylthiocarbamyl-S-ethylcysteine (PETC) is a chemical compound that has been widely used in scientific research. It is a derivative of cysteine that has a phenylthiocarbamyl group attached to its sulfur atom. PETC has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes.
作用機序
Phenylthiocarbamyl-S-ethylcysteine is thought to exert its effects by forming a covalent bond with the thiol group of cysteine residues in proteins. This can lead to changes in protein conformation and activity, ultimately affecting cellular processes.
生化学的および生理学的効果
Phenylthiocarbamyl-S-ethylcysteine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which are enzymes that break down proteins. Phenylthiocarbamyl-S-ethylcysteine has also been shown to inhibit the activity of kinases, which are enzymes that add phosphate groups to proteins. Additionally, Phenylthiocarbamyl-S-ethylcysteine has been shown to affect the redox state of cells, which can have implications for cellular signaling and metabolism.
実験室実験の利点と制限
Phenylthiocarbamyl-S-ethylcysteine has several advantages as a tool for studying cellular processes. It is a relatively small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. Phenylthiocarbamyl-S-ethylcysteine is also a reversible inhibitor, which allows for the study of dynamic processes. However, Phenylthiocarbamyl-S-ethylcysteine has some limitations as well. It can react with other thiol-containing molecules in cells, which can lead to off-target effects. Additionally, Phenylthiocarbamyl-S-ethylcysteine can be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for research involving Phenylthiocarbamyl-S-ethylcysteine. One area of interest is the development of Phenylthiocarbamyl-S-ethylcysteine-based probes for imaging cysteine residues in proteins. This could provide valuable insights into protein structure and function in living cells. Another area of interest is the development of Phenylthiocarbamyl-S-ethylcysteine-based inhibitors for specific enzymes, which could have therapeutic applications. Finally, further research is needed to fully understand the effects of Phenylthiocarbamyl-S-ethylcysteine on cellular processes, including its interactions with other molecules in cells.
合成法
Phenylthiocarbamyl-S-ethylcysteine can be synthesized through a multi-step process that involves the reaction of cysteine with phenylisothiocyanate. The resulting product is then purified and characterized using various analytical techniques.
科学的研究の応用
Phenylthiocarbamyl-S-ethylcysteine has been used extensively in scientific research as a tool for studying cellular processes. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. Phenylthiocarbamyl-S-ethylcysteine has also been used to study the role of cysteine residues in protein structure and function.
特性
CAS番号 |
118573-61-8 |
|---|---|
製品名 |
Phenylthiocarbamyl-S-ethylcysteine |
分子式 |
C12H16N2O2S2 |
分子量 |
284.4 g/mol |
IUPAC名 |
(2R)-3-ethylsulfanyl-2-(phenylcarbamothioylamino)propanoic acid |
InChI |
InChI=1S/C12H16N2O2S2/c1-2-18-8-10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,15,16)(H2,13,14,17)/t10-/m0/s1 |
InChIキー |
VXBLCJFXZZAMPK-JTQLQIEISA-N |
異性体SMILES |
CCSC[C@@H](C(=O)O)NC(=S)NC1=CC=CC=C1 |
SMILES |
CCSCC(C(=O)O)NC(=S)NC1=CC=CC=C1 |
正規SMILES |
CCSCC(C(=O)O)NC(=S)NC1=CC=CC=C1 |
その他のCAS番号 |
118573-61-8 |
同義語 |
phenylthiocarbamyl-S-ethylcysteine PTCSEC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
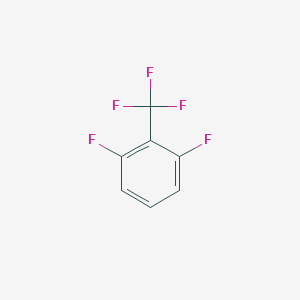
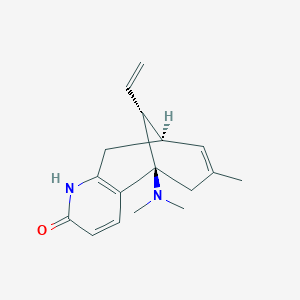
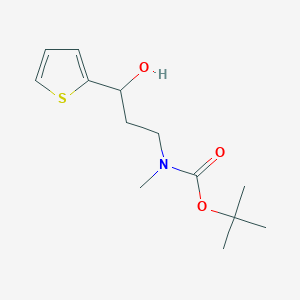
![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)
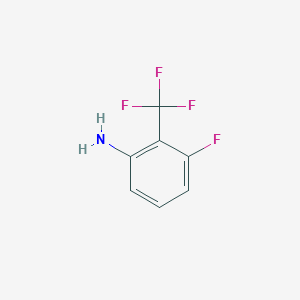
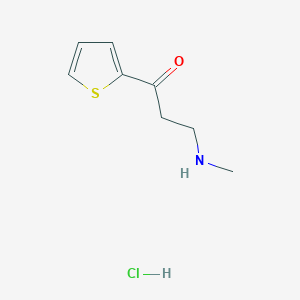
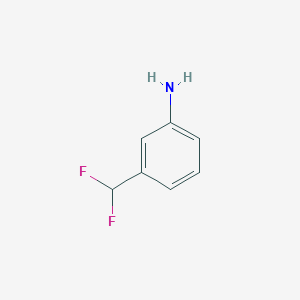
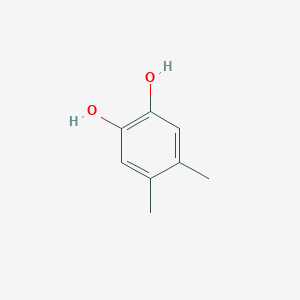
![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B46253.png)
